REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:8][CH:9]1[CH2:10][CH2:11][CH:12]([O:15][c:16]2[c:17]3[c:18]([C:26]#[N:27])[cH:19][n:20][cH:21][c:22]3[cH:23][cH:24][cH:25]2)[CH2:13][CH2:14]1)([CH3:5])([CH3:6])[CH3:7].[CH3:28][OH:29].[ClH:30]>>[ClH:30].[NH2:8][CH:9]1[CH2:10][CH2:11][CH:12]([O:15][c:16]2[c:17]3[c:18]([C:26]#[N:27])[cH:19][n:20][cH:21][c:22]3[cH:23][cH:24][cH:25]2)[CH2:13][CH2:14]1
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Name
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CC(C)(C)OC(=O)NC1CCC(Oc2cccc3cncc(C#N)c23)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC1CCC(Oc2cccc3cncc(C#N)c23)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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N#Cc1cncc2cccc(OC3CCC(N)CC3)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |